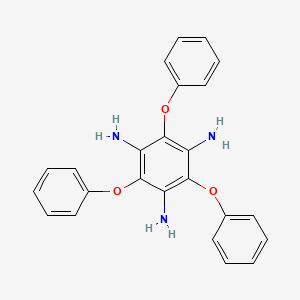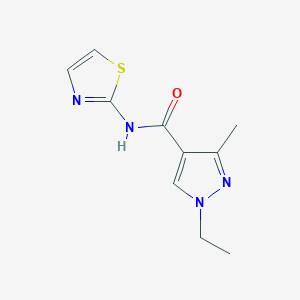![molecular formula C19H22ClN3O3 B14922277 2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B14922277.png)
2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a chlorinated aniline group, a methoxy-substituted phenyl group, and a butanohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of butanoic acid with hydrazine to form butanohydrazide.
Condensation reaction: The butanohydrazide is then reacted with 2-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone.
Substitution reaction: The hydrazone is further reacted with 4-chloro-2-methylaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Hydrazides and amines.
Substitution products: Various substituted anilines and phenols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial activity: Research into its potential as an antimicrobial agent against various pathogens.
Medicine
Drug development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Cancer research: Investigation of its effects on cancer cell lines and potential mechanisms of action.
Industry
Material science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylanilino)-N’-(4-hydroxy-3-methoxybenzylidene)butanohydrazide: A closely related compound with similar structural features.
2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone: Another compound with a similar hydrazone linkage and aromatic substituents.
Uniqueness
2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-4-16(22-17-7-5-14(20)9-12(17)2)19(25)23-21-11-13-10-15(26-3)6-8-18(13)24/h5-11,16,22,24H,4H2,1-3H3,(H,23,25)/b21-11+ |
InChI Key |
SHZQOSDNJPXIKH-SRZZPIQSSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14922205.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide](/img/structure/B14922214.png)
![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
![4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14922220.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B14922223.png)
![1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922231.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B14922235.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922246.png)
![2-[2-bromo-5-(prop-2-yn-1-yloxy)phenyl]-3-(3-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14922257.png)
![2-hydroxy-5-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14922265.png)
![1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14922270.png)
![(2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922285.png)
